N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-phenylacetamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-phenylacetamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
The primary target of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-phenylacetamide is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . This compound has shown potent inhibitory activity against this enzyme, making it a promising candidate for anti-tubercular therapy .
Mode of Action
The compound interacts with its target, DprE1, by binding to its active site. This binding inhibits the function of DprE1, thereby disrupting the synthesis of the cell wall of Mycobacterium tuberculosis . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The inhibition of DprE1 affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis. The cell wall of this bacterium is crucial for its survival and pathogenicity. By inhibiting DprE1, the compound disrupts the formation of the cell wall, leading to the death of the bacteria .
Pharmacokinetics
Admet calculations have shown a favourable pharmacokinetic profile for similar benzothiazole derivatives
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis. By disrupting the cell wall biosynthesis, the compound causes the death of the bacteria, thus exhibiting its anti-tubercular activity .
Preparation Methods
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-phenylacetamide typically involves the following steps:
Synthesis of 2-amino benzothiazole derivatives: This can be achieved through the acetylation of 2-amino benzothiazole derivatives in the presence of triethylamine (TEA) in chloroform.
Formation of the target compound: The 2-amino benzothiazole derivative is then reacted with 4-hydroxyphenyl acetic acid under appropriate conditions to form the desired compound.
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-phenylacetamide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-phenylacetamide has several scientific research applications:
Comparison with Similar Compounds
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-phenylacetamide can be compared with other benzothiazole derivatives such as:
2-aminobenzothiazole: Known for its antimicrobial properties.
Benzothiazole-2-thiol: Used in the synthesis of various pharmaceuticals and agrochemicals.
N-(1,3-benzothiazol-2-yl)-2-chloroacetamide: Studied for its potential anticancer activity.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c24-18-11-10-15(22-20(25)12-14-6-2-1-3-7-14)13-16(18)21-23-17-8-4-5-9-19(17)26-21/h1-11,13,24H,12H2,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJUKJZGIZJWBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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